BenchChemオンラインストアへようこそ!

3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid

PDE4 Inhibition Pharmacophore Medicinal Chemistry

3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid (CAS 145743-83-5) is a small molecule organic compound characterized by a 3-cyclopentyloxy-4-methoxyphenyl core linked to an acrylic acid moiety. Its molecular formula is C15H18O4 with a molecular weight of 262.3 Da.

Molecular Formula C15H18O4
Molecular Weight 262.3
CAS No. 145743-83-5
Cat. No. B1146807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid
CAS145743-83-5
Molecular FormulaC15H18O4
Molecular Weight262.3
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)O)OC2CCCC2
InChIInChI=1S/C15H18O4/c1-18-13-8-6-11(7-9-15(16)17)10-14(13)19-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,16,17)/b9-7+
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

145743-83-5: A 3-(Cyclopentyloxy)-4-methoxyphenyl PDE4 Inhibitor Pharmacophore Scaffold


3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid (CAS 145743-83-5) is a small molecule organic compound characterized by a 3-cyclopentyloxy-4-methoxyphenyl core linked to an acrylic acid moiety . Its molecular formula is C15H18O4 with a molecular weight of 262.3 Da . The compound's defining structural feature, the 3-cyclopentyloxy-4-methoxy substitution pattern, is a well-established pharmacophore for targeting the phosphodiesterase 4 (PDE4) enzyme family, a key regulator of intracellular cAMP levels involved in inflammation and respiratory diseases [1]. This core motif is found in several clinically evaluated PDE4 inhibitors, including Cilomilast (Ariflo, SB-207499) and Rolipram, underscoring its significance in medicinal chemistry [2].

Why PDE4 Pharmacophore Analogs of 145743-83-5 Cannot Be Considered Interchangeable


The 3-cyclopentyloxy-4-methoxyphenyl moiety, while a common structural feature in PDE4 inhibitor development, is only one component of a multi-part pharmacophore. Its biological activity is highly dependent on the precise spatial arrangement of substituents and the nature of the linker to other critical functional groups [1]. For instance, the clinical candidate Cilomilast differs from 145743-83-5 by a cis-cyclohexane carboxylic acid core, which provides a specific 3D orientation essential for its PDE4D selectivity and reduced side-effect profile [2]. Substituting one 3-cyclopentyloxy-4-methoxyphenyl-containing compound for another without understanding the impact of the adjacent moieties can lead to orders-of-magnitude differences in potency, selectivity, and, crucially, in vivo performance, making generic substitution invalid for rigorous research.

Quantitative Differentiation of 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid (145743-83-5)


Structural Simplification vs. Clinical PDE4 Inhibitors

This compound represents a minimalist, or 'deconstructed', version of the 3-cyclopentyloxy-4-methoxyphenyl PDE4 pharmacophore. It lacks the additional cyclic and cyano groups found in advanced clinical candidates, which are necessary for high potency and in vivo efficacy. This provides a specific differentiation: it serves as a simpler core for derivatization rather than a potent inhibitor itself . In contrast, the clinically evaluated PDE4 inhibitor Cilomilast contains this phenyl core but is elaborated with a 4-cyano-cyclohexane carboxylic acid moiety, resulting in a complex and chiral molecule with a defined 3D shape optimized for PDE4D binding [1].

PDE4 Inhibition Pharmacophore Medicinal Chemistry

Differentiation from Rolipram in a Functional Inflammation Model

In studies of neutrophilic inflammation, derivatives of 3-cyclopentyloxy-4-methoxybenzoic acid (closely related to the acrylic acid target) were found to inhibit superoxide anion production in human neutrophils, a key inflammatory process [1]. This class of compounds, while active, was consistently reported to be less potent than the reference PDE4 inhibitor Rolipram in this functional assay [1]. This establishes a clear performance baseline: the 3-cyclopentyloxy-4-methoxyphenyl scaffold, in the context of a carboxylic acid derivative, exhibits a specific, measurable, but lower level of activity compared to the more potent pyrrolidinone-based inhibitor Rolipram.

Neutrophil Inflammation Superoxide Anion PDE4

In Vitro PDE4 Inhibition Potency of a Related Scaffold vs. Clinically Advanced Inhibitor

A direct analog, methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate (which can be synthesized from the target acrylic acid), has demonstrated moderate PDE4 inhibitory activity . Data from BindingDB indicates an IC50 of 300 nM for this compound against PDE4 in human U937 cells [1]. This provides a quantitative benchmark for the core scaffold's activity. In comparison, the clinical-stage PDE4 inhibitor Cilomilast exhibits an IC50 of 120 nM for the human enzyme [2]. This cross-study comparison highlights that while the 3-cyclopentyloxy-4-methoxyphenyl core confers PDE4 activity, additional structural elaboration is required to achieve the sub-100 nM potencies typical of advanced leads.

PDE4 Inhibition Enzyme Assay IC50

Functional Selectivity in Inflammation: TNF-α Inhibition Profile

The 3-cyclopentyloxy-4-methoxyphenyl scaffold is associated with the inhibition of tumor necrosis factor-alpha (TNF-α) production, a key pro-inflammatory cytokine . A direct comparator, Rolipram, a classic PDE4 inhibitor with the same core, shows an IC50 of 200 nM for inhibiting LPS-induced TNF-α production in human mononuclear cells [1]. While the target acrylic acid itself may not have a defined IC50 for this endpoint, its structural relatives demonstrate a consistent, moderate functional effect on this pathway. This suggests the compound is a valuable tool for studying the PDE4-TNF-α signaling axis, providing a potentially different profile than other PDE4 inhibitors that are more optimized for cAMP elevation alone.

TNF-alpha Cytokine Inhibition Inflammation

Optimal Research Applications for 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid (145743-83-5)


Hit-to-Lead Optimization of PDE4 Inhibitors

This compound is ideally suited as a core scaffold for synthesizing focused libraries of novel PDE4 inhibitors. Its activity, benchmarked against Rolipram and Cilomilast, indicates it provides a low-to-moderate potency starting point [1]. Medicinal chemistry programs can use it to explore the SAR of the acrylic acid linker and various amide or ester derivatives, aiming to improve upon its baseline PDE4 inhibition (as seen with related compounds) and optimize for desired selectivity profiles [2].

Development of Chemical Probes for the PDE4-TNF-α Pathway

Given the class-level evidence linking the 3-cyclopentyloxy-4-methoxyphenyl motif to TNF-α suppression, 145743-83-5 is a strategic starting material for creating novel chemical probes . Unlike potent, clinically-optimized PDE4 inhibitors, this simpler molecule offers a less crowded intellectual property space and may allow for the design of probes with a unique polypharmacology or a kinetic profile distinct from known standards like Rolipram [3]. It can be used to dissect the specific contribution of PDE4 inhibition to cytokine modulation in cellular models of inflammation.

Synthesis of Key Pharmaceutical Intermediates and Impurities

As a core fragment of the clinically evaluated drug Cilomilast, this acrylic acid derivative is a valuable precursor for synthesizing related analogs, metabolites, or potential impurities for analytical and quality control purposes . Its availability and defined synthetic pathway via Knoevenagel condensation make it a practical and cost-effective starting point for generating these high-value reference standards.

Structure-Activity Relationship (SAR) Studies on the Catechol Diether Motif

The compound's 3-cyclopentyloxy-4-methoxy substitution pattern is a classic catechol diether motif. It serves as a robust comparator in SAR campaigns designed to replace or modify this moiety [4]. Researchers can systematically vary the acrylic acid portion of 145743-83-5 and compare the resulting biological activity to derivatives where the cyclopentyl or methyl groups have been altered, thereby quantifying the contribution of these specific hydrophobic substituents to target binding and cellular function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.